molecular formula C9H7NO B3043168 7-Hydroxyisoquinoline CAS No. 7651-83-4

7-Hydroxyisoquinoline

Cat. No.: B3043168
CAS No.: 7651-83-4
M. Wt: 145.16 g/mol
InChI Key: WCRKBMABEPCYII-UHFFFAOYSA-N
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Description

7-Hydroxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by the presence of a hydroxyl group attached to the seventh position of the isoquinoline ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the Pomeranz–Fritsch reaction due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Halogenated or nitrated isoquinoline derivatives.

Mechanism of Action

Target of Action

7-Hydroxyisoquinoline, also known as isoquinolin-7-ol, is a compound that has been used to study its photophysical behavior in polymer matrices . .

Mode of Action

It is known to exhibit an excited state proton transfer (ESPT) effect , which could potentially influence its interaction with its targets

Biochemical Pathways

It is known that isoquinolines are weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can be considered as 10-electron π-aromatic and delocalized systems .

Pharmacokinetics

It is soluble in methanol and concentrated sulfuric acid , which may influence its bioavailability.

Result of Action

It is used to study its photophysical behavior in polymer matrices , and it is also used to prepare quinine

Action Environment

The action of this compound can be influenced by environmental factors. For example, it is incompatible with oxidizing agents . The compound’s action, efficacy, and stability could potentially be influenced by factors such as pH, temperature, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7-Hydroxyisoquinoline are not fully understood due to limited research. As a derivative of isoquinoline, it may share some of the biochemical properties of its parent compound. Isoquinoline is a weak base, with a pKa of 5.14 , and it forms adducts with Lewis acids

Cellular Effects

It is known that isoquinoline derivatives can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. As a derivative of isoquinoline, it may share some of the molecular mechanisms of its parent compound. Isoquinoline and its derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

There is currently limited information available on the temporal effects of this compound in laboratory settings. It is known that isoquinoline and its derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-documented. As a derivative of isoquinoline, it may be involved in similar metabolic pathways. Isoquinoline is known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Properties

IUPAC Name

isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRKBMABEPCYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901678
Record name NoName_814
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7651-83-4
Record name 7-Isoquinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7651-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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